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Compound of Interest
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Cat. No.: B190374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Patulin, a mycotoxin produced by several species of fungi, particularly Penicillium expansum,

is a common contaminant in apples and apple-based products. Its stability during storage is a

critical factor for food safety and quality control. This guide provides a comparative analysis of

patulin stability under different storage conditions, supported by experimental data from

various studies.

Influence of Temperature on Patulin Stability
Temperature is a crucial factor affecting the stability of patulin. Generally, patulin is relatively

heat-stable, especially in acidic environments typical of fruit juices.[1][2] However, higher

temperatures can lead to significant degradation over time.

Studies have shown that at refrigeration temperatures (around 4°C), patulin levels can remain

stable for extended periods.[3] One study on apples stored at 4°C found that patulin was only

produced after 27 days by some strains of P. expansum and P. griseofulvum, and the levels

were low.[3] In contrast, when these apples were subsequently stored at 25°C for 3 days, both

the lesion diameter and patulin production increased significantly.[3] This indicates that while

cold storage can inhibit patulin production, temperature abuse can lead to rapid accumulation.

Thermal processing, such as pasteurization, can reduce patulin levels, but the effectiveness is

dependent on the temperature and duration of the treatment. For instance, heat treatments at

90°C and 100°C for 20 minutes resulted in patulin reductions of 18.81% and 25.99% in apple
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juice, respectively. More extreme temperatures, such as 150°C, can lead to complete

degradation of patulin after 180 minutes of heat treatment in a buffer solution.

Temperatur
e (°C)

Duration Matrix
Initial
Patulin
(µg/kg)

Patulin
Reduction
(%)

Reference

4 30 days Apples

N/A

(production

study)

Low

production

observed

25
3 days (after

cold storage)
Apples

N/A

(production

study)

Significant

increase

70 20 min Apple Juice Not Specified 9.40

80 20 min Apple Juice 4 55

90 30 sec Apple Juice 433 39.6

90 20 min Apple Juice 220 18.81

100 20 min Apple Juice 220 25.99

120 180 min
PCA Buffer

(pH 3.5)
10 µmol/L 47.14

150 180 min
PCA Buffer

(pH 3.5)
10 µmol/L 100

Impact of pH on Patulin Stability
The pH of the storage medium significantly influences patulin stability. Patulin is notably more

stable in acidic conditions, which are characteristic of apple juice (pH 3.0-4.0). It has been

reported that patulin is highly stable in the pH range of 2.5 to 5.5. As the pH increases and

becomes more neutral or alkaline, the stability of patulin decreases. For instance, the half-life

of patulin in a buffer solution at pH 8 is 64 hours, whereas at pH 6, it increases to 1310 hours.

This highlights the persistence of patulin in acidic food products.
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pH Matrix Observation Reference

2.5 - 5.5
Aqueous Solution /

Apple Juice
High stability

< 5.0 Acidic Media Very stable

6.0 Buffer Solution

Decomposes more

quickly than in acidic

media

> 6.0
Weak-acidic or near-

neutral
Becomes unstable

Influence of Other Factors on Patulin Stability
Several other factors can affect the stability of patulin during storage:

Presence of Ascorbic Acid (Vitamin C): Ascorbic acid has been shown to degrade patulin in

apple juice. The degradation rate increases with higher concentrations of ascorbic acid.

Presence of Cysteine: The amino acid cysteine can react with patulin, leading to its

degradation. This reaction is more effective at higher temperatures. The presence of

cysteine significantly decreases the thermal stability of patulin, even in highly acidic

conditions.

Food Matrix: The composition of the food matrix can influence patulin stability. For example,

the presence of sugars, like sucrose, may protect patulin from degradation during heat

treatment. In a study comparing different tomato products, patulin degradation was most

rapid in tomato paste, becoming undetectable after one month at 25°C.

Ultraviolet (UV) Radiation: Exposure to UV radiation can effectively reduce patulin levels in

apple cider and juice, with the degradation following first-order reaction kinetics.

Experimental Protocols
1. Sample Preparation and Patulin Extraction (General Method)
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A common method for extracting patulin from apple juice involves liquid-liquid extraction with

ethyl acetate.

Extraction: A known volume of the sample (e.g., 10 mL of apple juice) is mixed with an equal

or double volume of ethyl acetate.

Shaking: The mixture is shaken vigorously for a specified time (e.g., 1-2 minutes) to ensure

efficient transfer of patulin into the organic phase.

Phase Separation: The mixture is allowed to stand or is centrifuged to separate the aqueous

and organic (ethyl acetate) layers.

Collection: The upper ethyl acetate layer containing the patulin is carefully collected.

Evaporation: The ethyl acetate is evaporated to dryness under a gentle stream of nitrogen at

a controlled temperature (e.g., 40-50°C).

Reconstitution: The dried residue is redissolved in a suitable solvent, often the mobile phase

used for HPLC analysis (e.g., acetonitrile/water mixture), to a specific volume.

2. Patulin Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC with a UV detector is the most widely used technique for the quantification of patulin.

Chromatographic System: A standard HPLC system equipped with a pump, injector, C18

reversed-phase column, and a UV detector.

Mobile Phase: An isocratic or gradient mixture of solvents, typically acetonitrile and water, at

a specific flow rate (e.g., 1.0 mL/min).

Column Temperature: The column is usually maintained at a constant temperature (e.g., 25-

40°C) to ensure reproducible retention times.

Injection Volume: A fixed volume of the reconstituted sample extract (e.g., 20 µL) is injected

into the system.

Detection: Patulin is detected by its UV absorbance at a specific wavelength, typically

around 276 nm.
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Quantification: The concentration of patulin in the sample is determined by comparing the

peak area of the sample with that of a known concentration of a patulin standard.

Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a patulin stability study.
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Caption: Workflow for a patulin stability study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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